3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt
Description
Key Structural Features:
- SMILES Notation :
Nc1cc(c2c(N)ccc(c2c1)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] - InChIKey :
IQCQWQDFHQPFIT-UHFFFAOYSA-N(parent acid) - Molecular Weight : 362.28 g/mol (calculated from parent acid mass + 2×Na⁺).
Table 1: Comparison of Acid and Sodium Salt Forms
| Property | Acid Form (C₁₀H₁₀N₂O₆S₂) | Sodium Salt (C₁₀H₈N₂O₆S₂Na₂) |
|---|---|---|
| Molecular Weight | 318.32 g/mol | 362.28 g/mol |
| Functional Groups | -SO₃H, -NH₂ | -SO₃⁻Na⁺, -NH₂ |
| Solubility | Moderate in water | High in water |
The sodium salt’s enhanced solubility in polar solvents compared to the parent acid makes it preferable for applications requiring aqueous-phase reactivity.
Historical Context of Naphthalene Disulfonic Acid Derivatives
Naphthalene disulfonic acids emerged as critical intermediates during the late 19th-century dye industry boom. Armstrong’s acid (naphthalene-1,5-disulfonic acid), first synthesized in 1885, served as a foundational compound for developing sulfonated aromatic dyes. The introduction of amino groups to these disulfonic acids, such as in 3,8-diaminonaphthalene-1,5-disulfonic acid, expanded their utility in creating azo dyes and fluorescent markers.
The synthesis of amino-functionalized derivatives typically involves:
- Sulfonation : Introducing sulfonic acid groups via reaction with oleum or sulfuric acid.
- Nitration/Reduction : Adding nitro groups followed by reduction to amines.
For example, Armstrong’s acid can be nitrated to introduce nitro groups, which are subsequently reduced to amino groups, yielding diaminonaphthalene disulfonic acids. These methods laid the groundwork for modern modifications of naphthalene-based sulfonates.
Positional Isomerism in Diaminonaphthalene Disulfonate Systems
Positional isomerism profoundly influences the physicochemical and functional properties of diaminonaphthalene disulfonates. The arrangement of sulfonate and amino groups on the naphthalene ring dictates electronic delocalization, solubility, and intermolecular interactions.
Table 2: Comparison of Key Isomers
The 3,8-diamino-1,5-disulfonate isomer exhibits superior aqueous solubility due to the para-oriented sulfonate groups, which minimize steric hindrance and enhance ionic interactions. In contrast, isomers with adjacent substituents (e.g., 1,2-disulfonates) often face steric challenges, reducing their stability in reactive environments.
The electronic effects of substituent positioning also impact reactivity. For instance, the 3,8-diamino configuration allows for conjugation between amino groups and the aromatic π-system, facilitating charge-transfer complexes useful in optoelectronic materials.
Structure
3D Structure of Parent
Properties
CAS No. |
94232-30-1 |
|---|---|
Molecular Formula |
C10H8N2Na2O6S2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
disodium;3,8-diaminonaphthalene-1,5-disulfonate |
InChI |
InChI=1S/C10H10N2O6S2.2Na/c11-5-3-6-8(19(13,14)15)2-1-7(12)10(6)9(4-5)20(16,17)18;;/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
BGCRTNNGONTUOU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1N)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of 3,8-Diaminonaphthalene
- Reagents : Concentrated sulfuric acid or chlorosulfonic acid is used as the sulfonating agent.
- Conditions : The reaction is typically conducted under controlled temperature (around 80°C) and time (several hours, e.g., 8 hours) to ensure regioselective sulfonation at the 1 and 5 positions of the naphthalene ring.
- Mechanism : Electrophilic aromatic substitution where the sulfonic acid groups are introduced ortho or para to the amino groups, favored by the directing effects of the amino substituents.
Neutralization to Sodium Salt
- After sulfonation, the reaction mixture is neutralized with sodium hydroxide or sodium carbonate to convert the sulfonic acid groups into their sodium salt form.
- This step enhances water solubility and stabilizes the compound for further use.
Purification
- The product is purified by crystallization from aqueous solution due to its high solubility (approximately 299 g/L at 20°C).
- Additional purification may involve filtration and washing to remove residual acids and byproducts.
Alternative Synthetic Routes
- Some methods start from naphthalene itself, involving sequential nitration, reduction to amines, and then sulfonation.
- Controlled stoichiometry and reaction conditions are critical to minimize byproducts such as trisulfonated derivatives.
Industrial Production Considerations
- Industrial synthesis optimizes temperature, pH, and reaction time to maximize yield and purity.
- Continuous monitoring and control systems are employed to maintain consistent product quality.
- Waste management is a concern due to acidic and saline effluents; processes aim to minimize environmental impact by recycling sulfuric acid or neutralizing waste streams.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Sulfonation | Concentrated H2SO4 or chlorosulfonic acid, ~80°C, 6-8 hours | Introduce sulfonic acid groups at 1,5-positions | Temperature and acid concentration critical for regioselectivity |
| Neutralization | NaOH or Na2CO3, aqueous solution | Convert sulfonic acid to sodium salt | Controls pH, enhances solubility |
| Purification | Crystallization from water | Isolate pure sodium salt | High solubility facilitates crystallization |
| Alternative route | Nitration → Reduction → Sulfonation | Multi-step synthesis from naphthalene | Requires careful control to avoid over-substitution |
Research Findings and Analytical Data
- Yield Optimization : Precise control of temperature and sulfuric acid concentration reduces formation of unwanted byproducts such as 1,3,5-trisulfonic derivatives, improving yield.
- Physicochemical Properties : The sodium salt form is highly soluble in water and stable under acidic conditions but may decompose at pH >12 or temperatures above 100°C.
- Characterization Techniques :
- NMR (¹H and ¹³C) : Confirms substitution pattern on the naphthalene ring.
- FTIR : Identifies sulfonic acid (S=O stretching at 1030–1180 cm⁻¹) and amino groups (N-H stretching at 3300–3500 cm⁻¹).
- HPLC-MS : Detects degradation products and confirms purity.
Chemical Reactions Analysis
Types of Reactions
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various naphthoquinones, amine derivatives, and substituted naphthalene compounds .
Scientific Research Applications
Dye Manufacturing
3,8-Diaminonaphthalene-1,5-disulphonic acid serves as a key intermediate in the production of various dyes. Its structure allows for the formation of azo dyes through coupling reactions with diazonium salts. This compound is particularly valued for producing disperse dyes , which are used in dyeing synthetic fibers such as polyester and nylon. The high solubility of its sodium salt form enhances its usability in dye formulations.
Case Study: Azo Dye Production
In a study on the synthesis of azo dyes, 3,8-diaminonaphthalene-1,5-disulphonic acid was coupled with different diazonium compounds to yield vibrant colors suitable for textile applications. The resulting dyes exhibited excellent lightfastness and washfastness properties, making them ideal for commercial use .
Analytical Chemistry
The compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Its unique chemical properties allow it to be effectively used as a chromatographic reagent .
HPLC Applications
Recent advancements in HPLC techniques have demonstrated that 3,8-diaminonaphthalene-1,5-disulphonic acid can be effectively separated using reverse-phase columns. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method has proven effective in isolating impurities from complex mixtures and is scalable for preparative purposes .
Organic Synthesis
As an intermediate in organic synthesis, 3,8-diaminonaphthalene-1,5-disulphonic acid participates in various chemical reactions leading to the formation of more complex structures.
Synthesis of Polyurethanes
This compound can be converted into 1,5-naphthylene diisocyanate through phosgenation processes. The high purity of 3,8-diaminonaphthalene-1,5-disulphonic acid obtained via specific synthesis methods ensures that the resulting polyurethanes are free from undesirable by-products .
Mechanism of Action
The mechanism of action of 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, allowing it to interact with biological molecules and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Analogues
Table 1: Key Structural and Functional Comparisons
Functional and Reactivity Differences
- Amino Group Positioning: 3,8-Diamino derivative: Dual amine groups enable coupling at multiple sites, forming complex azo dyes with high color fastness . 2-Amino derivative: Single amine at position 2 facilitates coupling with morpholine or piperazine derivatives for reactive cotton dyes .
Sulphonic Acid Groups :
- Hybrid Functional Groups: 1-Amino-8-hydroxy derivatives: Poor solubility in acids limits diazotization but enables pH-dependent coupling for specialized dyes .
Industrial and Pharmaceutical Relevance
- Azo Dyes: 3,8-Diamino derivative: Used in multi-sulphonated azo dyes (e.g., 93858-03-8 in ) for textiles and coatings. 2-Amino derivative: Key component in bright bluish-red cotton dyes (e.g., Example 1 in ).
Pharmaceuticals :
Biological Activity
3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt (CAS Number: 94232-30-1) is a synthetic compound with notable applications in various biological and analytical fields. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8N2Na2O6S2
- Molecular Weight : 362.3 g/mol
- Purity : ≥96% (HPLC)
- Solubility : Soluble in water; forms a stable solution.
Mechanisms of Biological Activity
3,8-Diaminonaphthalene-1,5-disulphonic acid exhibits biological activity primarily through its interactions with various biomolecules. The compound has been studied for its role as a reagent in analytical chemistry, particularly in spectrophotometric assays for detecting nitrite and nitrate levels in biological samples.
Reactivity and Assays
- Nitrite Detection : The compound reacts with nitrite ions to form a colored azo dye, which can be quantified spectrophotometrically. This method is particularly useful for monitoring nitrite levels in environmental samples and biological fluids .
- Fluorescent Probes : Research indicates that derivatives of this compound can be utilized to develop fluorescent probes for detecting alkaline phosphatase activity. This application is significant in biochemical assays where enzyme activity needs to be monitored .
Case Studies
- Spectrophotometric Monitoring of Nitrite :
- Colorimetric Assays :
- Pharmacokinetics Studies :
Toxicological Profile
Despite its utility, 3,8-diaminonaphthalene-1,5-disulphonic acid is classified as potentially hazardous:
- Hazard Classifications :
- Acute Toxicity (Oral): Category 4
- Carcinogenicity: Category 1A
- Eye Irritation: Category 2
- Skin Irritation: Category 2
These classifications necessitate careful handling and usage in laboratory settings .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | Applications |
|---|---|---|---|
| 3,8-Diaminonaphthalene-1,5-disulphonic acid | 94232-30-1 | Nitrite detection; fluorescent probes | Environmental monitoring; assays |
| 2,3-Diaminonaphthalene | 771-97-1 | Spectrophotometric assays | Nitrite detection; analytical chemistry |
| Naphthalene-1,5-disulfonic acid | Various | Intermediate for dye synthesis | Dye manufacturing |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,8-Diaminonaphthalene-1,5-disulphonic acid, sodium salt with high purity?
- Methodological Answer : The synthesis typically involves sulfonation of naphthalene followed by nitration and nitro reduction. Key steps include:
Sulfonation : React naphthalene with 30% oleum at 80°C for 8 hours to produce naphthalene-1,5-disulphonic acid .
Nitration : Introduce nitro groups at positions 3 and 8 using mixed acid (HNO₃/H₂SO₄).
Reduction : Reduce nitro groups to amines using catalytic hydrogenation or Fe/HCl.
Neutralization : Treat with sodium hydroxide to form the sodium salt.
-
Critical Parameters : Maintain temperature control during sulfonation to avoid over-sulfonation. Use recrystallization (water or ethanol-water mixtures) for purification .
Synthesis Step Conditions Key Byproducts Purification Method Sulfonation 80°C, 8 hrs 1,6- or 1,7-isomers Crystallization (H₂O) Nitration Mixed acid Positional isomers Solvent extraction Reduction Fe/HCl, 50°C Unreacted nitro Filtration & washing
Q. How can researchers optimize the purification of this compound to minimize sulfonic acid byproducts?
- Answer : Fractional crystallization in ethanol-water mixtures (4:1 v/v) effectively separates sodium salts of positional isomers. Monitor solubility differences: 1,5-isomers precipitate first due to lower solubility . Adjust pH to 6–7 during neutralization to avoid sodium sulfate contamination .
Advanced Research Questions
Q. How should researchers address conflicting FT-IR or NMR spectral data when characterizing this compound synthesized via different routes?
- Answer : Contradictions often arise from:
- Isomeric impurities : Use HPLC with a C18 column (0.1% TFA mobile phase) to separate isomers .
- Solvent residues : Employ D₂O exchange for NMR to eliminate water peaks. Compare with reference spectra from authenticated samples (e.g., EINECS 228-945-6) .
- Metal interactions : Chelating agents (EDTA) can mitigate spectral shifts caused by trace metals .
Q. What experimental strategies are effective in evaluating the compound’s stability under varying pH conditions relevant to biological assays?
- Answer :
pH Stability Study : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UV-Vis (λ = 280 nm for aromatic amines) .
LC-MS Analysis : Identify degradation products (e.g., desulfonated derivatives) using negative-ion mode .
-
Key Finding : The compound is stable at pH 4–9 but undergoes desulfonation below pH 3 .
pH Range Stability Major Degradation Pathway 2–3 Unstable Desulfonation 4–9 Stable None 10–12 Moderate Oxidation of amine groups
Q. What advanced analytical techniques are suitable for quantifying trace metal interactions with this compound in environmental samples?
- Answer :
- ICP-MS : Quantify metals (e.g., Cu²⁺, Fe³⁺) bound to sulfonic groups after chelation .
- Fluorescence Quenching : Measure fluorescence emission (λₑₓ = 320 nm, λₑₘ = 450 nm) to detect metal binding .
Application-Focused Questions
Q. How does this compound function as a matrix in MALDI-MS imaging of small molecules in ischemic brain studies?
- Answer : The sodium salt enhances desorption/ionization due to:
- UV Absorption : Strong absorption at 337 nm (Nd:YAG laser wavelength) .
- Low Interference : Minimal background signals in low-mass regions (<500 m/z), enabling detection of metabolites like ATP, glutathione, and lipids .
Q. What methodologies are recommended for monitoring anaerobic degradation products of azo dyes containing this compound’s derivatives?
- Answer :
Anaerobic Bioreactors : Use sludge inoculum and monitor decolorization via UV-Vis (reduction at λ = 520 nm for azo bonds) .
HPLC-UV/ECD : Identify 2-aminonaphthalene-1,5-disulphonic acid (degradation product) with retention time = 4.2 min (C18 column, 0.1 M ammonium acetate mobile phase) .
| Degradation Product | Detection Method | Key Marker |
|---|---|---|
| 2-Aminonaphthalene-1,5-disulphonic acid | HPLC-UV (λ = 254 nm) | Peak area correlation (R² > 0.99) |
| Sulfate ions | Ion chromatography | Conductivity response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
